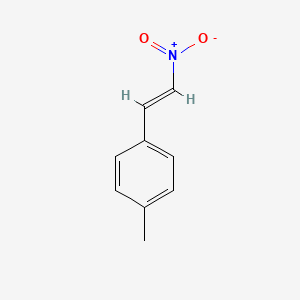

1-Methyl-4-(2-nitrovinyl)benzene

Overview

Description

It is a nitroalkene derivative of benzene, characterized by a nitrovinyl group attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 1-Methyl-4-(2-nitrovinyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in reactions involvingelectrophilic aromatic substitution .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(2-nitrovinyl)benzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding the compound’s metabolic pathways and potential effects on cellular functions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, the compound may activate or inhibit certain signaling pathways, resulting in altered cell proliferation, differentiation, or apoptosis. These effects are particularly relevant in the study of cancer cells, where the compound’s impact on cell signaling and gene expression can provide insights into potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell division and growth. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various metabolites, which may have different biological activities. The temporal effects also depend on the experimental conditions, such as temperature, pH, and the presence of other chemicals. Understanding these factors is crucial for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Studies in animal models have shown that high doses of the compound can cause liver and kidney damage, as well as changes in blood chemistry. These findings highlight the importance of determining the appropriate dosage for therapeutic applications and understanding the compound’s safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on the body. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins or accumulate in certain cellular compartments. These processes are crucial for understanding the compound’s bioavailability and potential therapeutic applications .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. The compound’s subcellular localization is influenced by targeting signals or post-translational modifications that direct it to specific organelles. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(2-nitrovinyl)benzene can be synthesized through the nitration of 4-methylstyrene. The nitration process involves the reaction of 4-methylstyrene with nitric acid in the presence of a catalyst, typically sulfuric acid, under controlled temperature conditions . Another method involves the Michael addition of nitroethane to 4-methylbenzaldehyde, followed by dehydration to form the nitrovinyl group .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation in the presence of palladium catalysts.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The nitrovinyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Reduction: 1-Methyl-4-(2-aminovinyl)benzene.

Oxidation: 4-Methylbenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-(2-nitrovinyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Used in the development of new materials with specific properties, such as polymers and resins.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Research: Utilized in studying reaction mechanisms and developing new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-beta-nitrostyrene: Similar structure but with different substituents on the benzene ring.

4-Methoxy-beta-nitrostyrene: Contains a methoxy group instead of a methyl group.

4-Chloro-beta-nitrostyrene: Contains a chloro group instead of a methyl group.

Uniqueness

1-Methyl-4-(2-nitrovinyl)benzene is unique due to its specific combination of a methyl group and a nitrovinyl group attached to the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications and research studies .

Biological Activity

1-Methyl-4-(2-nitrovinyl)benzene is an organic compound characterized by a benzene ring with a methyl group and a nitrovinyl substituent. This compound, with the molecular formula , has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

This compound is recognized for its electrophilic nature due to the presence of the nitrovinyl group. This structural feature allows it to participate in electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. The compound's reactivity is influenced by its ability to interact with various enzymes and receptors, leading to significant biological implications.

Biochemical Interactions:

The primary mode of action for this compound involves its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to the formation of reactive intermediates that may further react with cellular macromolecules such as proteins and nucleic acids.

Cellular Effects:

This compound has been shown to influence several cellular processes:

- Cell Signaling: It can activate or inhibit specific signaling pathways, affecting gene expression and cellular metabolism.

- Gene Expression: By interacting with transcription factors, it may alter the expression of genes involved in cell proliferation and apoptosis, particularly in cancer cells.

- Enzyme Activity: The compound may inhibit enzymes critical for DNA replication, thereby affecting cell division and growth.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.

- Anticancer Potential: Its ability to modulate cell signaling pathways positions it as a candidate for further investigation in cancer therapeutics.

Case Studies

Case Study 1: Interaction with Cytochrome P450

A study highlighted the inhibition of specific cytochrome P450 isoforms by this compound, suggesting that this compound could influence the pharmacokinetics of co-administered drugs. This inhibition could lead to altered drug metabolism and efficacy.

Case Study 2: Synthesis Applications

The compound has also been utilized in synthetic chemistry as a reagent for producing various derivatives, such as N-benzylpyrrolomorphinans and indolizines. These applications underscore its versatility in organic synthesis while hinting at potential biological implications of the synthesized products .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other nitrovinylbenzene derivatives:

| Compound Name | Structure Positioning | Notable Differences |

|---|---|---|

| 1-Methyl-2-(2-nitrovinyl)benzene | Nitrovinyl at position 2 | Different reactivity patterns due to positional effects |

| 1-Methyl-3-(2-nitrovinyl)benzene | Nitrovinyl at position 3 | Variations in electrophilic substitution outcomes |

| 4-Methyl-2-(2-nitrovinyl)benzene | Nitrovinyl at position 2 | Similar functional groups but different positions |

This table illustrates how positional differences on the benzene ring affect reactivity and potential biological activities.

Properties

IUPAC Name |

1-methyl-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPNBERPFLONRX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879770 | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-36-6, 5153-68-4 | |

| Record name | NSC145880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methyl-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-(2-nitroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research on Pd(II) complexes with quinoline derivatives in the context of 1-methyl-4-(2-nitrovinyl)benzene?

A1: The research investigates the use of Pd(II) complexes based on quinoline derivatives as catalysts for the hydrogenation of this compound []. This is significant because the hydrogenation of nitroalkenes like this compound is an important reaction in organic synthesis. This reaction can produce valuable compounds, such as amines, which are crucial building blocks for various pharmaceuticals and materials. By using Pd(II) complexes as catalysts, the research aims to develop more efficient and selective methods for this transformation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.